molecular formula C9H7F3O2 B1350636 3-(Trifluoromethyl)phenyl acetate CAS No. 78950-34-2

3-(Trifluoromethyl)phenyl acetate

Cat. No.: B1350636
CAS No.: 78950-34-2
M. Wt: 204.15 g/mol
InChI Key: CBAIJJMMUDSHOD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)phenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductase enzymes, which catalyze the reduction of carbonyl compounds to their corresponding alcohols. This interaction is crucial for the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the reduction process.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and negative impacts on overall organism health. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which play key roles in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites within the cell. For instance, the reduction of this compound by carbonyl reductases leads to the formation of its corresponding alcohol, which can then participate in further metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall activity and function, as its localization within the cell can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. For example, the presence of this compound in the mitochondria can impact mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl acetate typically involves the acylation of 3-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or a base like sodium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)phenyl acetate is unique due to the combined presence of the trifluoromethyl and acetate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAIJJMMUDSHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380812
Record name 3-(Trifluoromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78950-34-2
Record name 3-(Trifluoromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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